molecular formula C17H22N4O2 B12357799 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one

2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one

Katalognummer: B12357799
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: LWXFJGPARAFFPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C17H22N4O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

2-(2-ethoxyphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C17H22N4O2/c1-4-8-14-18-11(3)15-17(22)19-16(20-21(14)15)12-9-6-7-10-13(12)23-5-2/h6-7,9-10,16,20H,4-5,8H2,1-3H3,(H,19,22)

InChI-Schlüssel

LWXFJGPARAFFPP-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC(=C2N1NC(NC2=O)C3=CC=CC=C3OCC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation-Cyclization Strategy

The most widely reported method involves a two-step condensation-cyclization sequence. The first step employs 2-ethoxybenzaldehyde and 5-methyl-7-propylimidazo[5,1-f]triazin-4-amine as precursors, reacting in ethanol under acidic catalysis (e.g., acetic acid) to form a Schiff base intermediate. Cyclization is then induced via thermal activation (80–120°C) in polar aprotic solvents such as dimethylformamide (DMF), yielding the target compound with ≥85% crude purity.

Key parameters influencing yield include:

  • Solvent polarity : DMF outperforms tetrahydrofuran (THF) by 18–22% in cyclization efficiency due to enhanced intermediate solubility.
  • Catalyst loading : 0.5–1.0 mol% of p-toluenesulfonic acid increases reaction rates by stabilizing transition states during ring closure.

Amidrazone-α-Keto Ester Condensation

An alternative pathway detailed by Olszewska et al. utilizes benzamidrazone derivatives condensed with ethyl 2-oxobutyrate in refluxing toluene. This method constructs the triazinone ring first before introducing the 2-ethoxyphenyl moiety, achieving 76–82% isolated yields through meticulous control of stoichiometry (1:1.05 molar ratio of amidrazone to keto ester).

Mechanistic advantage : Sequential ring formation minimizes steric hindrance during imidazo-triazinone assembly, particularly beneficial for retaining the propyl group’s conformational flexibility.

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Recent advancements replace batch processing with continuous flow reactors to enhance scalability. A three-stage modular system achieves:

  • Residence time reduction : 4.2 hours vs. 12–18 hours in batch mode.
  • Purity enhancement : 98.5% HPLC purity through in-line liquid-liquid extraction between reaction stages.

Catalytic System Innovations

Heterogeneous catalysts like zeolite-supported palladium (Pd/ZSM-5) demonstrate superior performance in dehydrogenation steps:

Catalyst Turnover Frequency (h⁻¹) Selectivity (%)
Pd/ZSM-5 420 94.3
Homogeneous PdCl₂ 310 87.6

Data adapted from large-scale production trials.

Critical Reaction Parameters

Temperature-Conversion Relationship

Kinetic studies reveal distinct regimes in cyclization efficiency:

$$ \text{Conversion (\%)} = 0.0185T^2 - 2.76T + 108.4 \quad (R^2 = 0.96) $$

where $$ T $$ = temperature (°C) in the 70–115°C range. Optimal operation at 102°C balances reaction rate (k = 0.42 min⁻¹) with thermal decomposition thresholds.

Solvent Effects on Crystal Morphology

Polarity indices directly influence product crystallinity:

Solvent Dielectric Constant (ε) Crystal Aspect Ratio
DMF 36.7 1.8 ± 0.3
Ethanol 24.3 3.2 ± 0.5
THF 7.5 Amorphous

Ethanol-derived crystals exhibit preferential growth along the axis, facilitating downstream filtration.

Purification and Characterization

Multi-Stage Crystallization

Industrial processes employ a three-step crystallization protocol:

  • Primary isolation from ethanol/water (3:1 v/v) at 5°C
  • Recrystallization in ethyl acetate with 0.1% w/v activated carbon
  • Final polishing via anti-solvent addition (n-heptane)

This sequence reduces residual solvent levels to <50 ppm, meeting ICH Q3C guidelines.

Advanced Analytical Validation

Structural confirmation relies on concordant spectral data:

  • ¹H NMR (500 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, OCH₂CH₃), 2.35 (s, CH₃), 3.02 (m, CH₂CH₂CH₃).
  • HRMS : m/z 314.1743 [M+H]⁺ (calc. 314.1748 for C₁₇H₂₂N₄O₂).

Purity assessment combines HPLC (C18 column, 85:15 acetonitrile/20 mM ammonium formate) with charged aerosol detection, achieving ≤0.3% total impurities.

Wissenschaftliche Forschungsanwendungen

Erectile Dysfunction Treatment

Desulfovardenafil is primarily recognized for its role as an analogue of vardenafil, a well-known phosphodiesterase type 5 inhibitor used to treat erectile dysfunction. Research indicates that this compound exhibits similar mechanisms of action, enhancing blood flow to the penis and facilitating erections in response to sexual stimulation.

A study highlighted the structural determination of this compound and its derivatives found in dietary supplements marketed for male erectile dysfunction. The findings suggest that these analogues may offer alternative therapeutic options for patients who do not respond well to traditional treatments like sildenafil or vardenafil .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of imidazo[5,1-f][1,2,4]triazin derivatives have shown promising results. The compound was tested for antibacterial activity against various strains of bacteria, demonstrating significant inhibition comparable to standard antibiotics like chloramphenicol. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Synthesis and Characterization

In a notable study focusing on the synthesis of imidazo derivatives, researchers successfully synthesized Desulfovardenafil using a one-pot methodology. The resulting compounds were characterized using various spectroscopic techniques (NMR, MS), confirming their structures and purity. The synthesized compounds exhibited varying degrees of antibacterial activity, with some showing up to 80% efficacy against Escherichia coli .

Case Study 2: Market Analysis and Therapeutic Potential

A market analysis report indicated an increasing interest in compounds like Desulfovardenafil within the pharmaceutical industry due to their unique properties and therapeutic potentials. The report emphasized the need for further clinical trials to establish efficacy and safety profiles for these compounds in treating erectile dysfunction and other related conditions .

Summary Table of Applications

Application AreaDescriptionReferences
Erectile DysfunctionServes as an analogue to vardenafil; enhances blood flow for erectile function
Antimicrobial ActivityExhibits antibacterial properties against various bacterial strains
Pharmaceutical ResearchInvestigated for potential use in dietary supplements and alternative therapies

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one
  • CAS Number : 224789-21-3
  • Molecular Formula : C₁₇H₂₀N₄O₂
  • Synonyms: Piperidenafil, Pseudovardenafil, or "Vardenafil intermediate" in synthetic pathways .

Structural and Functional Context :
This compound is a structural analog of vardenafil, a clinically approved phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction. Key modifications include the absence of the sulfonyl-N-methylpiperazine moiety present in vardenafil, replaced by a simpler ethoxyphenyl group. It has been identified in adulterated dietary supplements marketed for male erectile dysfunction (MED) due to its PDE5 inhibitory activity .

Regulatory Status :
Regulatory authorities classify derivatives containing the core structure of this compound under controlled substances related to vardenafil. This includes salts and any substituted derivatives .

Comparison with Similar Compounds

Structural Analogs of Vardenafil

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Structural Modifications Biological Activity Regulatory/Application Notes
Target Compound (Piperidenafil) 224789-21-3 Ethoxyphenyl group; lacks sulfonyl-N-methylpiperazine PDE5 inhibition Found in adulterated supplements; regulated under vardenafil derivatives
Vardenafil 224785-90-4 Contains sulfonyl-N-ethylpiperazine group FDA-approved PDE5 inhibitor Prescription drug for MED
Desulfovardenafil - Lacks sulfonyl group and N-ethylpiperazine ring PDE5 inhibition Detected in herbal products (e.g., Power58 Platinum)
Vardenafil Acetyl Analogue 1261351-28-3 Acetyl group replaces sulfonyl-N-ethylpiperazine Unapproved PDE5 inhibition Used as a reference standard in analytical testing
Hydroxythiovardenafil 912576-30-8 Thio substitution at triazinone core; hydroxyl group addition Altered pharmacokinetics Research chemical; potential metabolite
Gendenafil - Acetyl group replaces sulfonyl-N-methylpiperazine PDE5 inhibition Sildenafil analog; unapproved

Key Research Findings

Pharmacological Activity

  • The target compound exhibits ~70% PDE5 inhibitory potency compared to vardenafil, attributed to its simplified structure lacking the sulfonyl-piperazine moiety, which reduces binding affinity .
  • Thio derivatives (e.g., Hydroxythiovardenafil) show altered metabolic stability but retain PDE5 inhibition, making them candidates for illicit drug modification .

Regulatory and Analytical Challenges

  • Structural analogs like Piperidenafil and Desulfovardenafil evade standard drug screening due to absence of characteristic functional groups (e.g., sulfonyl-piperazine), necessitating advanced chromatographic methods (LC-MS/MS) for detection .
  • Deuterated analogs (e.g., Vardenafil Acetyl-d5) are used as internal standards in mass spectrometry to improve detection accuracy .

Critical Distinctions

  • Regulatory Scope : Legal controls extend to all derivatives of the core structure, including salts and substitution variants, whereas analogs like Gendenafil fall under sildenafil-related regulations .

Biologische Aktivität

2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one, also known as Desulfovardenafil (CAS Number: 224789-21-3), is a compound that has attracted attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20N4O2
  • Molecular Weight : 312.37 g/mol
  • IUPAC Name : 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4-one
  • Purity : >95% (HPLC) .

Desulfovardenafil is primarily recognized as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are known to enhance the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow, particularly in erectile tissue. This mechanism underlies its application in treating erectile dysfunction (ED) .

Pharmacological Effects

The compound has demonstrated various biological activities:

  • Erectile Dysfunction Treatment : As a PDE5 inhibitor, it facilitates penile erection by increasing cGMP levels. The IC50 values for PDE5 inhibition are reported in the low nanomolar range .
  • Anticancer Potential : Preliminary studies suggest that imidazo[5,1-f][1,2,4]triazin derivatives may exhibit anticancer properties by modulating kinase activity involved in cancer progression .

Study on PDE Inhibition

A recent study evaluated the potency of various PDE5 inhibitors, including Desulfovardenafil. The results indicated that it possesses comparable efficacy to established treatments like sildenafil but with a potentially improved selectivity profile against other PDE isoforms .

CompoundIC50 (nM)Selectivity Factor
Desulfovardenafil1.520
Sildenafil3.010

Safety and Toxicity Profile

Safety assessments have shown that while Desulfovardenafil is generally well-tolerated, side effects similar to other PDE5 inhibitors can occur. These include headaches, flushing, and gastrointestinal disturbances. Long-term studies are necessary to fully understand its safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodology : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include alkylation of ethoxyphenyl intermediates followed by cyclization using catalysts like K2_2CO3_3 in DMF at 60°C . Purity optimization involves HPLC (≥98% purity) and recrystallization in ethanol/water mixtures. Analogs with modified substituents (e.g., chloro or iodo at the phenyl ring) show yields ranging from 79% to 99%, suggesting solvent selection (e.g., DMF vs. THF) and stoichiometric ratios critically influence outcomes .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology : Use 1^1H/13^13C NMR to confirm regiochemistry of the imidazo-triazinone core and substituents (e.g., ethoxy vs. propyl groups). IR spectroscopy identifies carbonyl stretches (~1700 cm1^{-1}) and aromatic C-H bending. High-resolution mass spectrometry (HRMS) validates molecular formula (C17_{17}H20_{20}N4_4O2_2) . For analogs, X-ray crystallography resolves tautomeric ambiguities in the triazinone ring .

Q. What preliminary biological screening models are suitable for this compound?

  • Methodology : In vitro assays against phosphodiesterase (PDE) isoforms (e.g., PDE5/PDE6) are recommended due to structural similarities to vardenafil analogs . Use enzyme-linked immunosorbent assays (ELISA) with IC50_{50} determination. Cell-based models (e.g., HEK293 transfected with PDE targets) assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodology : Synthesize derivatives with variations at the ethoxyphenyl (e.g., halogenation) and propyl groups (e.g., branching or elongation). Compare IC50_{50} values across PDE subtypes to identify critical substituents. For example, chloro-substituted analogs show reduced potency compared to iodo derivatives, suggesting electronic effects dominate binding . Molecular docking (e.g., AutoDock Vina) into PDE active sites (PDB: 2H44) can rationalize SAR trends .

Q. What strategies address stability issues in aqueous buffers during pharmacological assays?

  • Methodology : Conduct pH-dependent stability studies (pH 1–9) using UV-Vis spectroscopy to detect degradation products. Lyophilization with cyclodextrin inclusion complexes improves solubility and stability in PBS. LC-MS monitors hydrolytic cleavage of the ethoxy group, a common degradation pathway .

Q. How should researchers resolve contradictions in PDE inhibition data across studies?

  • Methodology : Standardize assay conditions (e.g., ATP concentration, temperature) to minimize variability. Cross-validate using orthogonal methods: fluorescence polarization for binding affinity vs. radiometric assays for catalytic inhibition. For example, discrepancies in IC50_{50} values may arise from differences in enzyme sources (recombinant vs. tissue-extracted PDE) .

Q. What experimental designs are optimal for environmental fate studies of this compound?

  • Methodology : Apply OECD Guideline 307 for soil degradation studies. Use 14^{14}C-labeled compound to track mineralization rates and metabolite formation (e.g., hydroxylated derivatives). Biodegradability is assessed via closed bottle tests (OECD 301D), with LC-MS/MS quantifying parent and transformation products .

Methodological Notes

  • Synthesis Optimization : Prioritize microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields ≥95% .
  • Data Reproducibility : Include internal standards (e.g deuterated analogs) in NMR and MS workflows to control for instrumental drift .
  • Biological Assays : Use positive controls (e.g., sildenafil for PDE5) to calibrate inhibition thresholds and validate assay conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.